molecular formula C13H14N2O2 B1602077 ethyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 150559-94-7

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No. B1602077
CAS RN: 150559-94-7
M. Wt: 230.26 g/mol
InChI Key: CUTDJCLKKQWXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a compound that is widely used in scientific research. It is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are of significant interest due to their diverse biological activities. Ethyl 1-benzyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various pyrazole derivatives. These derivatives have been explored for their potential as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . The versatility of the pyrazole ring allows for the creation of numerous analogues with potential therapeutic applications.

Catalysis

In organic synthesis, ethyl 1-benzyl-1H-pyrazole-4-carboxylate can be used in catalytic processes to produce more complex molecules. For instance, it can be involved in reactions utilizing Nano-ZnO as a catalyst for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles . This highlights its role in facilitating reactions that are crucial for the development of compounds with desired chemical properties.

Intermediate for Isoxazole Derivatives

This compound is utilized in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These derivatives are important in the field of medicinal chemistry, where they are investigated for their pharmacological properties and potential use as drugs.

Agricultural Chemistry

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is also used in the synthesis of isoxazole derivatives that serve as herbicides . The development of new herbicides is crucial for improving agricultural productivity and managing weed resistance.

properties

IUPAC Name

ethyl 1-benzylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTDJCLKKQWXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570365
Record name Ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

CAS RN

150559-94-7
Record name Ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of ethyl 1H-pyrazole-4-carboxylate (35.0 g, 250 mmol) and K2CO3 (69.0 g, 500 mmol) in CH3CN (250 mL) was added BnBr (42.7 g, 250 mmol). The mixture was stirred at RT for 18 h and concentrated. The residue was suspended in EA (500 mL), washed with water (200 mL×2), dried over Na2SO4 and concentrated to give the desired compound as a white solid (53.0 g, 91.2%). 1H NMR (DMSO-d6) δ 8.46 (s, 1H), 7.88 (s, 1H), 7.41-7.19 (m, 5H), 5.37 (s, 2H), 4.21 (q, 2H, J=5.4 Hz), 1.25 (t, 3H, J=5.4 Hz). MS (ESI) m/e [M+1]+ 231.0.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
42.7 g
Type
reactant
Reaction Step Two
Yield
91.2%

Synthesis routes and methods II

Procedure details

To a solution of Ethyl-4-pyrazole-carboxylate (14.0 g, 100 mmol) in Acetone (200 ml) was added potassium carbonate (27.6 g, 200 mmol) and Benzyl Bromide (12 ml, 100 mmol). The mixture was heated to 60° C. and stirred for 14 hours. The reaction mixture was cooled and filtered to remove any solids. The filtrate was concentrated and the residue was purified using column chromatography (3:1 Hexanes:Ethyl Acetate) to yield ethyl 1-benzylpyrazole-4-carboxylate (19.0 g, HNMR)
Name
Ethyl-4-pyrazole-carboxylate
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (containing 63%, 652 mg) in dimethylformamide (abbreviated as DMF hereinafter) was added a solution of 4-ethoxycarbonylpyrazole (2.00 g) in DMF (15 ml) at room temperature. After stirred for 30 min at room temperature, to the mixture was added benzylbromide (2.04 ml). After stirred for 30 min, the mixture was quenched by addition of water. The mixture was extracted with ethyl acetate-n-hexane. The extract was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and evaporated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) to give the title compound (2.98 g) having the following physical data.
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.04 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1H-Pyrazole-4-carboxylic acid, ethyl ester [CAS Reg. No. 37622-90-5] (1.52 g) was dissolved in dry DMF (25 mL) and cooled to 0° C. under argon. To the mixture was added sodium hydride (651 mg, 60% in mineral oil) and the mixture was allowed to stir at 0° C. for 30 minutes. Benzyl bromide (2.23 g, 1.55 mL) was added over a period of 15 minutes and stirring was continued again for 1 hour at 0° C. The reaction mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and evaporated. Toluene was added and the removed by evaporation to remove some residual water. The residue was purified by flash chromatography (50 g silica gel, gradient of ethyl acetate in heptane (10% to 40%) to give the desired material as a light yellow liquid (2.36 g). MS (m/e)=231.1[MH+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
651 mg
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Bromomethyl-benzene (610 mg, 3.57 mmol) was suspended in Acetone (25 ml), ethyl 1H-pyrazole-4-carboxylate (500 mg, 3.57 mmol) and K2CO3 (2465 mg, 17.84 mmol) were added. The suspension was stirred 16 h at 50° C. The reaction mixture was filtrated and evaporated in vacuum to give the title compound which was used for the next step without further purification. HPLC/MS (Method A) RtA=1.82 min, MS [M+H]+=230.9.
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
2465 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Reactant of Route 4
ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Reactant of Route 5
ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.